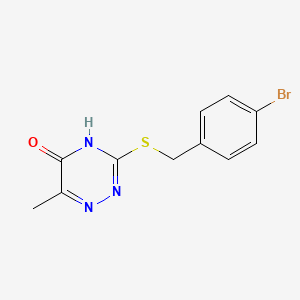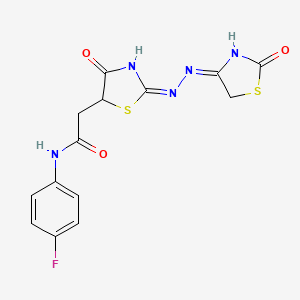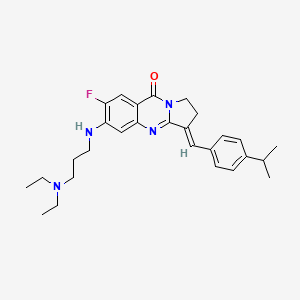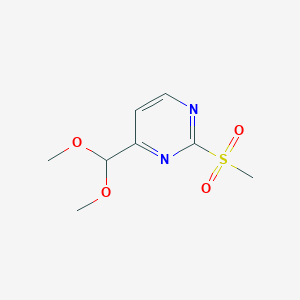![molecular formula C20H20N2O4 B2910287 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide CAS No. 955227-65-3](/img/structure/B2910287.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a pyrrolidinone structure, and a benzamide group. This compound is of significant interest in chemical and pharmaceutical research due to its unique structural attributes and potential biological activities.
作用机制
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have been evaluated for their anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common downstream effects of such interactions .
Pharmacokinetics
A related study has mentioned that all the derivatives of a similar compound obey lipinski’s rule of five and have good bioactive scores , which suggests favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis in targeted cells, as suggested by studies on similar compounds . This can lead to a decrease in the proliferation of cancer cells and potentially contribute to the overall reduction of tumor size.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide involves multi-step reactions starting with the appropriate substituted benzo[d][1,3]dioxole, pyrrolidinone, and benzamide precursors. One common synthetic route could involve the following steps:
Formation of the pyrrolidinone ring: : Initiated by the cyclization of a suitable N-substituted amide with a dicarbonyl compound under acidic conditions.
Attachment of the benzo[d][1,3]dioxole ring: : Conducted through a Suzuki coupling reaction between an aryl boronic acid and a halogenated intermediate of the pyrrolidinone.
Final amidation: : Coupling the pyrrolidinone intermediate with 2-methylbenzoic acid or its derivatives under dehydrative conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized to maximize yield and efficiency, potentially using flow chemistry techniques to control reaction conditions precisely. Large-scale production would prioritize cost-effective reagents and environmentally friendly solvents.
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the benzo[d][1,3]dioxole ring, leading to quinone-like derivatives.
Reduction: : Reduction can occur at the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: : The aromatic rings may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic reagents such as sulfuric acid (H2SO4) for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of nitro- or halo-substituted compounds.
科学研究应用
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide finds applications across several domains:
Chemistry: : Used as a building block for more complex organic compounds in synthetic chemistry.
Biology: : Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized as an intermediate in the production of specialty chemicals and pharmaceuticals.
属性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-4-2-3-5-16(13)20(24)21-10-14-8-19(23)22(11-14)15-6-7-17-18(9-15)26-12-25-17/h2-7,9,14H,8,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUWWNOYJVCZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910204.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2910205.png)
![2,4-DIETHYL 5-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2910206.png)
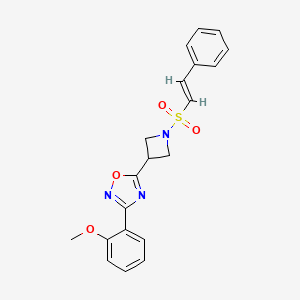
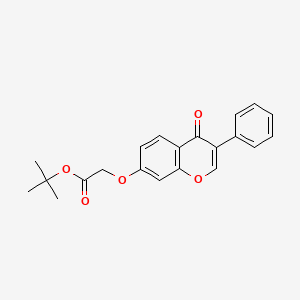
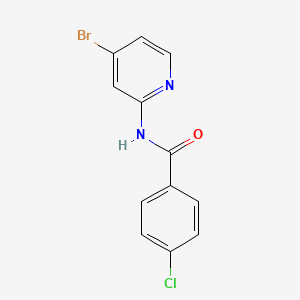
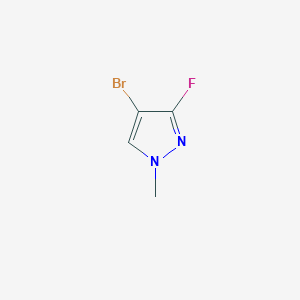
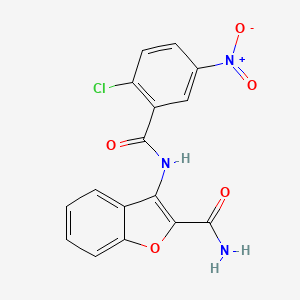
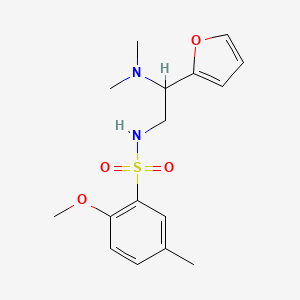
![N-[2-(Phenylsulfanyl)phenyl]formamide](/img/structure/B2910221.png)
